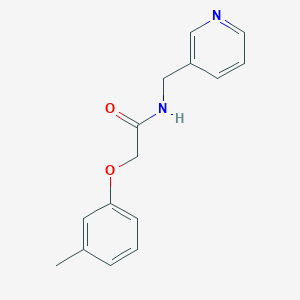![molecular formula C11H13N5O B5661829 N-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5661829.png)
N-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives, including N-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-3-carboxamide, often involves the cyclization of amidines obtained from benzamides and dimethylformamide (DMF) or dimethylacetamide (DMA) dimethylacetal with phenylhydrazines to yield 3H- or 3-methyltriazoles. Additionally, 3-ethyltriazoles can be synthesized from diacylamides, while triazole-3-carboxylic acids are prepared starting from anilines. These methods highlight the versatility in synthesizing triazole compounds, which can be tailored to introduce various substituents at the triazole ring, thereby modulating their chemical and biological properties (Czollner, Szilágyi, Langó, & Janáky, 1990).
Molecular Structure Analysis
The structural elucidation of triazole derivatives, including N-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-3-carboxamide, is often carried out using spectroscopic techniques such as NMR, IR, and MS spectra, along with CHN analyses and sometimes X-ray diffraction crystallography. These techniques provide detailed information on the molecular conformation, substituent positioning, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity (Shen, Chen, Wu, & Dong, 2013).
Chemical Reactions and Properties
Triazole derivatives, including N-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-3-carboxamide, participate in various chemical reactions, leveraging the reactivity of the triazole ring and its substituents. These reactions can lead to the formation of new bonds, introduction of functional groups, or transformation into other heterocyclic systems, thus expanding the chemical diversity and potential applications of triazole compounds. For example, the treatment of 4-amino-1,2,3-triazole-5-carboxamides with phosphoryl chloride in cold dimethylformamide can yield corresponding 4-dimethylaminomethyleneamino-5-carbonitriles, demonstrating the versatility of triazole chemistry (Albert, 1972).
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-16(2)9-5-3-8(4-6-9)14-11(17)10-12-7-13-15-10/h3-7H,1-2H3,(H,14,17)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMHEPILDQOKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5661749.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5661765.png)

![4-[1-(3,4-difluorophenyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5661785.png)
![2-[(4aR*,7aS*)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5661793.png)
![N-[4-(aminosulfonyl)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5661798.png)
![5-[(4-methylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661805.png)
![N-{4-[5-(acetylamino)-1-methyl-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B5661811.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5661821.png)


![2-butyl-N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5661843.png)